molecular formula C19H24ClN3O2 B13779271 Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-

Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-

Cat. No.: B13779271
M. Wt: 361.9 g/mol
InChI Key: NPJKKCWUOFOVFN-UHFFFAOYSA-N
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Description

Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]- is a complex organic compound with a unique structure that includes a piperazine ring, a chlorinated phenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]- typically involves multiple steps, starting with the preparation of the core structures, such as the piperazine and isoxazole rings. These core structures are then functionalized with the appropriate substituents. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products .

Scientific Research Applications

Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C19H24ClN3O2

Molecular Weight

361.9 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C19H24ClN3O2/c1-12(2)18-17(14(4)21-25-18)19(24)23-9-7-22(8-10-23)16-11-15(20)6-5-13(16)3/h5-6,11-12H,7-10H2,1-4H3

InChI Key

NPJKKCWUOFOVFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(ON=C3C)C(C)C

Origin of Product

United States

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